MAO-B Inhibition Potency vs. Close Analog
This compound exhibits a clear and quantifiable difference in MAO-B inhibitory activity compared to a structurally related quinoline derivative. The target compound (BDBM50585932) has an IC50 of 530 nM for human recombinant MAO-B, whereas a close analog (BDBM50585935) demonstrates an IC50 of 10 nM under identical assay conditions [1][2]. This represents a 53-fold difference in potency.
| Evidence Dimension | Inhibition of human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50: 530 nM |
| Comparator Or Baseline | Comparator Compound (BDBM50585935): IC50: 10 nM |
| Quantified Difference | 53-fold lower potency |
| Conditions | Human recombinant MAO-B expressed in supersomes; substrate: kynuramine; assessed as inhibition of 4-hydroxyquinoline formation. |
Why This Matters
This 53-fold difference in potency against MAO-B is critical for designing dose-response studies, validating computational docking models, and selecting appropriate tool compounds for SAR investigations.
- [1] BindingDB. BDBM50585932. Assay Data Summary for 2-(Acetamidomethyl)quinolin-8-yl acetate. View Source
- [2] BindingDB. BDBM50585935. Assay Data Summary for comparator compound. View Source
